RN-1734

Description

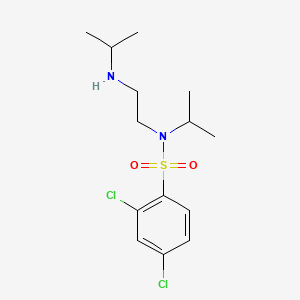

Structure

3D Structure

Properties

IUPAC Name |

2,4-dichloro-N-propan-2-yl-N-[2-(propan-2-ylamino)ethyl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22Cl2N2O2S/c1-10(2)17-7-8-18(11(3)4)21(19,20)14-6-5-12(15)9-13(14)16/h5-6,9-11,17H,7-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHYZMEAZAIFMTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCCN(C(C)C)S(=O)(=O)C1=C(C=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22Cl2N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90394046 | |

| Record name | 2,4-dichloro-N-propan-2-yl-N-[2-(propan-2-ylamino)ethyl]benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90394046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

946387-07-1 | |

| Record name | 2,4-Dichloro-N-(1-methylethyl)-N-[2-[(1-methylethyl)amino]ethyl]benzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=946387-07-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-dichloro-N-propan-2-yl-N-[2-(propan-2-ylamino)ethyl]benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90394046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Antagonistic Mechanism of RN-1734 on the TRPV4 Ion Channel: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Transient Receptor Potential Vanilloid 4 (TRPV4) channel is a non-selective cation channel that plays a crucial role in a variety of physiological processes, including mechanosensation, osmosensation, and thermosensation. Its involvement in pathological conditions such as pain, inflammation, and edema has made it a significant target for therapeutic intervention. RN-1734 is a selective antagonist of the TRPV4 channel and has been instrumental in elucidating the physiological and pathological roles of this ion channel. This technical guide provides a comprehensive overview of the mechanism of action of this compound on TRPV4, with a focus on its binding site, effects on channel gating, and impact on downstream signaling pathways.

Core Mechanism of Action: Allosteric Inhibition

This compound functions as a potent and selective antagonist of the TRPV4 channel. Its mechanism of action is primarily centered on the allosteric inhibition of the channel, preventing its activation by various stimuli, including hypotonicity and specific chemical agonists like GSK1016790A and 4α-phorbol 12,13-didecanoate (4αPDD).

Binding Site and Molecular Interactions

Recent studies have identified a key residue within the human TRPV4 channel that is critical for the inhibitory activity of this compound. Site-directed mutagenesis experiments have revealed that the aspartic acid residue at position 546 (D546), located within a binding pocket delimited by the S2-S3 linker, S4, and S5 domains, is essential for this compound-mediated inhibition.[1] Mutation of this residue to alanine (D546A) significantly reduces the inhibitory effect of this compound on both agonist-induced and hypotonicity-induced TRPV4 activation.[1] This suggests that this compound binds to this pocket and stabilizes the channel in a closed or non-conductive state. While D546 is crucial, it is likely that other residues within this pocket also contribute to the binding and inhibitory action of this compound.

Quantitative Data on this compound Activity

The potency and selectivity of this compound have been characterized across different species and against other TRP channels.

| Parameter | Species/Channel | Value (IC50) | Reference |

| Potency | Human TRPV4 (hTRPV4) | 2.3 µM | [2][3][4] |

| Rat TRPV4 (rTRPV4) | 3.2 µM | [2][3][4] | |

| Mouse TRPV4 (mTRPV4) | 5.9 µM | [2][3][4] | |

| Selectivity | Human TRPV3 (hTRPV3) | >30 µM | [2][3] |

| Human TRPM8 (hTRPM8) | >30 µM | [2][3] | |

| Human TRPV1 (hTRPV1) | >100 µM | [2][3] |

Impact on Downstream Signaling Pathways

Inhibition of TRPV4 by this compound has significant consequences for intracellular signaling cascades, most notably the nuclear factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 3 (STAT3) pathways.

NF-κB Signaling Pathway

TRPV4 activation is known to trigger pro-inflammatory responses through the activation of the NF-κB signaling pathway. This compound effectively blocks this cascade. In various cell types, including microglia and enteric glial cells, this compound has been shown to prevent the phosphorylation and subsequent nuclear translocation of the p65 subunit of NF-κB.[5] This inhibitory action leads to a reduction in the production and release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β).[4]

Figure 1: this compound inhibits the TRPV4-mediated NF-κB signaling pathway.

STAT3 Signaling Pathway

The STAT3 signaling pathway is another downstream target modulated by TRPV4 activity. While the precise mechanism is still under investigation, studies suggest that TRPV4 can influence the phosphorylation of STAT3. Inhibition of TRPV4 with this compound has been observed to affect STAT3 phosphorylation, although the context-dependent nature of this interaction requires further research.

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are outlines of key experimental protocols used to characterize the mechanism of action of this compound on TRPV4.

Site-Directed Mutagenesis and Calcium Imaging

This protocol is designed to identify key residues in the TRPV4 channel that are involved in the binding and inhibitory action of this compound.

Figure 2: Workflow for site-directed mutagenesis and calcium imaging.

Methodology Details:

-

Cell Line: Human Embryonic Kidney (HEK293) cells are commonly used for their robust expression of transfected ion channels.

-

Mutagenesis: The QuikChange site-directed mutagenesis kit can be used to introduce specific point mutations into the TRPV4 cDNA.

-

Transfection: Cells are transiently transfected with plasmids encoding either wild-type (WT) or mutant TRPV4 using a suitable transfection reagent like Lipofectamine.

-

Calcium Imaging:

-

Dye Loading: Transfected cells are loaded with a ratiometric calcium indicator dye such as Fura-2 AM (acetoxymethyl ester) for 30-60 minutes at room temperature.

-

Perfusion: Cells are continuously perfused with a physiological salt solution.

-

Drug Application: this compound is pre-incubated for a defined period before co-application with a TRPV4 agonist.

-

Data Acquisition: Fluorescence is measured at excitation wavelengths of 340 nm and 380 nm, and the ratio of the emitted fluorescence is used to determine the intracellular calcium concentration.

-

Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel activity and is used to characterize the inhibitory effects of this compound on TRPV4-mediated currents.

Methodology Details:

-

Cell Preparation: HEK293 cells stably or transiently expressing TRPV4 are cultured on glass coverslips.

-

Recording Configuration: Whole-cell patch-clamp recordings are performed using an amplifier and data acquisition system.

-

Solutions:

-

Extracellular Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4).

-

Intracellular Solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 5 EGTA (pH 7.2).

-

-

Voltage Protocol: Cells are typically held at a holding potential of -60 mV, and voltage ramps or steps are applied to elicit TRPV4 currents.

-

Drug Application: this compound is applied to the extracellular solution via a perfusion system to assess its effect on agonist-activated TRPV4 currents.

In Vivo Models

To assess the physiological and therapeutic potential of this compound, various in vivo models are employed.

Example: Cuprizone-Induced Demyelination Mouse Model

This model is used to study the role of TRPV4 in neuroinflammation and demyelination.

Methodology Details:

-

Animal Model: C57BL/6 mice are fed a diet containing 0.2% cuprizone for several weeks to induce demyelination.

-

Drug Administration: this compound is administered, often via intraperitoneal injection or osmotic mini-pumps, to the cuprizone-treated mice.

-

Behavioral and Histological Analysis:

-

Motor Function: Motor coordination and strength are assessed using tests like the rotarod and grip strength tests.

-

Histology: Brain tissue is collected and analyzed for demyelination (e.g., using Luxol Fast Blue staining), glial activation (e.g., Iba1 for microglia, GFAP for astrocytes), and inflammatory markers.

-

Conclusion

This compound is a valuable pharmacological tool for investigating the multifaceted roles of the TRPV4 ion channel. Its selective antagonistic action, mediated through a specific binding pocket involving the D546 residue, allows for the precise modulation of TRPV4 activity. By inhibiting TRPV4, this compound effectively attenuates downstream signaling pathways, such as the NF-κB cascade, thereby reducing pro-inflammatory responses. The experimental protocols outlined in this guide provide a framework for researchers to further explore the intricate mechanisms of TRPV4 and to evaluate the therapeutic potential of its antagonists in a range of pathological conditions.

References

- 1. Structural determinants of TRPV4 inhibition and identification of new antagonists with antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rndsystems.com [rndsystems.com]

- 3. RN 1734 | TRPV Channels | Tocris Bioscience [tocris.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

RN-1734: A Technical Guide to a Selective TRPV4 Antagonist

RN-1734: An In-depth Technical Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of the discovery, chemical properties, and biological activity of this compound, a selective antagonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel. The information is intended for researchers, scientists, and professionals involved in drug development.

Discovery and Background

This compound was identified through the screening of a focused library of commercial compounds as a potent and selective antagonist of the TRPV4 channel.[1] Initially developed by Renovis, Inc., this small molecule has become a valuable pharmacological tool for investigating the physiological and pathological roles of TRPV4.[2] The TRPV4 channel is a non-selective cation channel implicated in a variety of cellular processes, including mechanotransduction, osmosensation, and inflammatory responses. Its dysregulation has been linked to several diseases, making it an attractive target for therapeutic intervention.

Chemical Properties

This compound, with the chemical name 2,4-dichloro-N-isopropyl-N-(2-(isopropylamino)ethyl)benzenesulfonamide, is a benzenesulfonamide derivative.[3][4][5] Its key chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C₁₄H₂₂Cl₂N₂O₂S | [6] |

| Molecular Weight | 353.31 g/mol | [6] |

| CAS Number | 946387-07-1 | [5][6] |

| Appearance | Solid | [7] |

| Solubility | Soluble in DMSO and ethanol | [6] |

| Storage | Store at +4°C | [6] |

Biological Activity and Potency

This compound is a selective antagonist of the TRPV4 ion channel with micromolar potency. It effectively blocks channel activation by various stimuli, including the synthetic agonist 4α-phorbol 12,13-didecanoate (4α-PDD) and hypotonic conditions.[1]

In Vitro Potency

The inhibitory activity of this compound has been quantified across different species, demonstrating comparable potency for human, mouse, and rat TRPV4 channels.

| Target | IC₅₀ (μM) | Reference |

| Human TRPV4 (hTRPV4) | 2.3 | [3][4][8][9] |

| Mouse TRPV4 (mTRPV4) | 5.9 | [3][4][8][9] |

| Rat TRPV4 (rTRPV4) | 3.2 | [3][4][8][9] |

Selectivity Profile

This compound exhibits high selectivity for TRPV4 over other members of the TRP channel family, making it a specific tool for studying TRPV4-mediated processes.

| Target | IC₅₀ (μM) | Reference |

| TRPV1 | >100 | [8][9] |

| TRPV3 | >30 | [8][9] |

| TRPM8 | >30 | [8][9] |

Mechanism of Action

This compound exerts its biological effects by directly inhibiting the TRPV4 ion channel, thereby blocking the influx of cations, primarily calcium (Ca²⁺), into the cell. This inhibition has been shown to modulate downstream signaling pathways involved in inflammation and cellular stress responses.

Inhibition of Inflammatory Signaling

In lipopolysaccharide (LPS)-activated microglial cells, this compound treatment has been demonstrated to:

-

Decrease the production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β).[1][3][8][10]

-

Suppress the phosphorylation of NF-κB p65, a key transcription factor in the inflammatory response.[1][8]

This mechanism suggests a crucial role for TRPV4 in neuroinflammation.

This compound inhibits LPS-induced inflammatory signaling by blocking TRPV4-mediated Ca²⁺ influx.

Protection against Oligodendrocyte Apoptosis

By attenuating microglial activation and the subsequent release of inflammatory mediators, this compound has been shown to protect oligodendrocytes from apoptosis.[1][8] This finding highlights the potential of TRPV4 antagonism in demyelinating diseases.

Experimental Protocols

This section details the methodologies for key experiments involving this compound.

Chemical Synthesis

While a detailed, step-by-step synthesis protocol for this compound is not publicly available, its chemical name, 2,4-dichloro-N-isopropyl-N-(2-(isopropylamino)ethyl)benzenesulfonamide, indicates that the synthesis would likely involve the reaction of 2,4-dichlorobenzenesulfonyl chloride with N,N'-diisopropylethylenediamine.

Proposed synthetic route for this compound.

In Vitro Calcium Influx Assay

Intracellular calcium levels are measured using the ratiometric fluorescent indicator Fura-2 AM.

Protocol:

-

Cell Culture: Plate cells (e.g., HEK293 cells stably expressing the TRPV4 channel of interest) on coverslips and culture overnight.

-

Dye Loading: Incubate the cells with Fura-2 AM (typically 1-5 µM) in a physiological buffer (e.g., HBSS) for 30-60 minutes at room temperature in the dark.[11]

-

Washing: Wash the cells with the buffer to remove extracellular dye.

-

Baseline Measurement: Mount the coverslip on a fluorescence microscope and record the baseline fluorescence ratio by alternating excitation at 340 nm and 380 nm and measuring emission at 510 nm.[12]

-

Compound Application: Perfuse the cells with a solution containing the TRPV4 agonist (e.g., 4α-PDD) with or without varying concentrations of this compound.

-

Data Acquisition: Continuously record the fluorescence ratio to measure changes in intracellular calcium concentration.

-

Data Analysis: The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the intracellular calcium concentration. The IC₅₀ value for this compound is determined by plotting the inhibition of the agonist-induced calcium response against the concentration of this compound.

Workflow for the in vitro calcium influx assay.

In Vivo Cuprizone-Induced Demyelination Model

This model is used to evaluate the therapeutic potential of this compound in demyelinating diseases.[1][2][8][9]

Protocol:

-

Animal Model: Use C57BL/6 mice (8-10 weeks old).

-

Demyelination Induction: Feed the mice a diet containing 0.2% cuprizone for 5-6 weeks to induce demyelination.[2][13]

-

This compound Administration: Administer this compound or vehicle control to the mice via an appropriate route (e.g., intraperitoneal injection) during the cuprizone treatment period.

-

Tissue Collection: At the end of the treatment period, perfuse the mice and collect the brains.

-

Histological Analysis: Process the brain tissue for histological analysis, including staining for myelin (e.g., Luxol Fast Blue) and immunohistochemistry for markers of oligodendrocytes (e.g., Olig2) and microglia/astrocytes (e.g., Iba1/GFAP).

-

Biochemical Analysis: Analyze protein levels of myelin-related proteins (e.g., CNPase) and inflammatory cytokines in brain homogenates by Western blotting or ELISA.

-

Data Analysis: Quantify the extent of demyelination, glial activation, and cytokine levels to assess the effect of this compound treatment.

Applications and Future Directions

This compound serves as a critical research tool for elucidating the diverse functions of the TRPV4 channel. Its ability to mitigate neuroinflammation and protect against oligodendrocyte loss suggests its potential as a therapeutic lead for demyelinating disorders such as multiple sclerosis. Further research is warranted to explore its efficacy in other disease models where TRPV4 is implicated, including pain, cardiovascular diseases, and respiratory disorders.

References

- 1. TRPV4 Inhibition Improved Myelination and Reduced Glia Reactivity and Inflammation in a Cuprizone-Induced Mouse Model of Demyelination - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]

- 4. 2,4-dichloro-N-isopropyl-N-[2-(isopropylamino)ethyl]benzenesulfonamide | 946387-07-1 [chemicalbook.com]

- 5. 2,4-dichloro-N-isopropyl-N-(2-(isopropylamino)ethyl)benzenesulfonamide | CAS:946387-07-1 | Ark Pharma Scientific Limited [arkpharmtech.com]

- 6. rndsystems.com [rndsystems.com]

- 7. ionbiosciences.com [ionbiosciences.com]

- 8. TRPV4 Inhibition Improved Myelination and Reduced Glia Reactivity and Inflammation in a Cuprizone-Induced Mouse Model of Demyelination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. How to Use the Cuprizone Model to Study De- and Remyelination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. selleckchem.com [selleckchem.com]

- 11. moodle2.units.it [moodle2.units.it]

- 12. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

RN-1734: A Selective TRPV4 Channel Blocker - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of RN-1734, a selective antagonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel. This document consolidates key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and experimental workflows. The information presented is intended to serve as a comprehensive resource for researchers and professionals engaged in the study of TRPV4 and the development of related therapeutics.

Introduction

The Transient Receptor Potential Vanilloid 4 (TRPV4) channel is a polymodal, non-selective cation channel implicated in a wide array of physiological processes, including mechanosensation, osmosensation, and temperature sensing. Its involvement in various pathological conditions, such as pain, inflammation, and edema, has made it a significant target for drug discovery. This compound has emerged as a valuable pharmacological tool for elucidating the roles of TRPV4 due to its selectivity as a channel blocker. This guide delves into the core technical details of this compound, providing a foundational understanding for its application in research and development.

Quantitative Data

The following tables summarize the key quantitative parameters of this compound, including its potency against different species orthologs of TRPV4 and its selectivity over other TRP channels.

Table 1: Potency of this compound against TRPV4 Channels

| Species | IC50 (µM) | Reference |

| Human (hTRPV4) | 2.3 | [1] |

| Rat (rTRPV4) | 3.2 | [1] |

| Mouse (mTRPV4) | 5.9 | [1] |

Table 2: Selectivity Profile of this compound

| TRP Channel | IC50 (µM) | Reference |

| TRPV4 | 2.3 | [1] |

| TRPV1 | >100 | |

| TRPV3 | >30 | |

| TRPM8 | >30 |

Mechanism of Action

This compound functions as a direct antagonist of the TRPV4 channel, inhibiting the influx of cations, primarily Ca²⁺, in response to TRPV4 agonists such as 4α-phorbol 12,13-didecanoate (4α-PDD) and hypotonic stress.[1] The inhibitory action of this compound has been shown to be dependent on the presence of a specific amino acid residue, aspartate 546 (D546), within the S2-S3 linker region of the human TRPV4 channel.[2] Mutation of this residue significantly diminishes the blocking effect of this compound, suggesting its critical role in the binding or conformational changes induced by the antagonist.[2]

By blocking TRPV4-mediated calcium entry, this compound modulates downstream signaling pathways. Notably, it has been demonstrated to suppress the activation of the NF-κB signaling pathway, a key regulator of inflammation.[3][4] This leads to a reduction in the production and release of pro-inflammatory cytokines such as TNF-α and IL-1β.[3][4]

Figure 1. Signaling pathway of TRPV4 activation and its inhibition by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Cell Culture and Transfection

-

Cell Line: Human Embryonic Kidney (HEK293T) cells are a commonly used cell line for heterologous expression of TRPV4 channels.[5][6][7]

-

Culture Medium: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.[8]

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO₂.[8]

-

Transfection: For transient expression of TRPV4, cells are seeded to be 70-80% confluent on the day of transfection. Plasmids encoding the desired TRPV4 construct (e.g., human TRPV4-WT) are transfected using a suitable transfection reagent like Lipofectamine™ 3000 or polyethyleneimine (PEI).[5][6] Experiments are typically performed 24-48 hours post-transfection.

Calcium Imaging

This assay is used to measure changes in intracellular calcium concentration ([Ca²⁺]i) upon TRPV4 activation and its inhibition by this compound.

-

Calcium Indicator: Fura-2 acetoxymethyl ester (Fura-2 AM) is a ratiometric fluorescent dye commonly used for these studies.[9][10][11][12][13]

-

Dye Loading:

-

Prepare a stock solution of Fura-2 AM in anhydrous DMSO.

-

On the day of the experiment, dilute the Fura-2 AM stock solution in a physiological salt solution (e.g., Hank's Balanced Salt Solution - HBSS) to a final concentration of 1-5 µM. The addition of a non-ionic surfactant like Pluronic F-127 can aid in dye solubilization.[11]

-

Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at room temperature or 37°C in the dark.[9][10]

-

Wash the cells with the physiological salt solution to remove extracellular dye.

-

Allow for a de-esterification period of at least 20-30 minutes at room temperature to ensure the AM ester is cleaved, trapping the active Fura-2 dye inside the cells.[12][13]

-

-

Data Acquisition:

-

Mount the coverslip with the loaded cells onto a fluorescence microscope equipped for ratiometric imaging.

-

Excite the cells alternately at 340 nm and 380 nm, and collect the emission at ~510 nm.[9][10]

-

Establish a baseline fluorescence ratio (F340/F380).

-

Apply the TRPV4 agonist (e.g., 4α-PDD) and record the change in the fluorescence ratio.

-

To test the effect of this compound, pre-incubate the cells with the desired concentration of the antagonist before adding the agonist.

-

-

Data Analysis: The ratio of the fluorescence intensities (F340/F380) is proportional to the intracellular calcium concentration. The change in this ratio over time reflects the dynamics of calcium influx.

Figure 2. Experimental workflow for Calcium Imaging Assay.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion currents flowing through TRPV4 channels in the cell membrane.

-

Cell Preparation: HEK293T cells expressing TRPV4 are plated on glass coverslips.

-

Solutions:

-

Recording:

-

Borosilicate glass pipettes with a resistance of 3-5 MΩ are filled with the internal solution.

-

A high-resistance "giga-seal" is formed between the pipette tip and the cell membrane.

-

The membrane patch is ruptured to achieve the whole-cell configuration.

-

The cell is voltage-clamped at a holding potential of -60 mV.[14]

-

Currents are elicited by applying voltage ramps (e.g., -100 mV to +100 mV) or voltage steps.

-

A stable baseline current is recorded before the application of any compounds.

-

The TRPV4 agonist is applied to the bath to activate the channels, and the resulting current is recorded.

-

To assess the inhibitory effect of this compound, the antagonist is perfused into the bath prior to or concurrently with the agonist.

-

-

Data Analysis: The amplitude and current-voltage (I-V) relationship of the agonist-evoked currents are analyzed to determine the effect of this compound.

In Vivo Cuprizone-Induced Demyelination Model

This animal model is used to study the effects of this compound on demyelination and neuroinflammation.

-

Animal Model: C57BL/6 mice are commonly used.[3]

-

Demyelination Induction: Mice are fed a diet containing 0.2% cuprizone for several weeks to induce demyelination in the central nervous system, particularly the corpus callosum.[3]

-

This compound Administration:

-

Formulation: A common in vivo formulation for this compound involves dissolving it in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[4]

-

Route and Dosage: this compound can be administered via a microinjector pump. For example, daily administration for 5 weeks has been reported.[15] The specific dosage may vary depending on the study design.

-

-

Endpoint Analysis:

-

Histology: Brain sections are stained to assess the degree of myelination (e.g., with Luxol Fast Blue or antibodies against myelin proteins like CNPase) and glial activation (e.g., antibodies against Iba1 for microglia and GFAP for astrocytes).[3]

-

Biochemical Analysis: Levels of pro-inflammatory cytokines (TNF-α, IL-1β) in brain tissue can be measured by ELISA.[3]

-

In Vivo Intracerebroventricular (ICV) Injection

This method is used to directly administer this compound into the brain to study its central effects.

-

Surgical Procedure:

-

Animals are anesthetized and placed in a stereotaxic frame.

-

A guide cannula is implanted into a lateral ventricle of the brain.

-

Animals are allowed to recover from surgery before injections.

-

-

Injection Protocol:

-

Solution Preparation: this compound is dissolved in artificial cerebrospinal fluid (aCSF). The final concentration depends on the desired dose.

-

Injection: A specific volume (e.g., 1 µL) of the this compound solution is injected into the ventricle via an internal cannula that fits into the guide cannula.[16] The injection is performed slowly over 1-2 minutes.

-

-

Outcome Measures: The effects of central this compound administration on physiological parameters such as blood pressure and heart rate are monitored.[16][17]

Conclusion

This compound is a well-characterized and selective antagonist of the TRPV4 channel. Its ability to block TRPV4-mediated calcium influx and subsequent downstream inflammatory signaling makes it an invaluable tool for investigating the physiological and pathophysiological roles of this channel. The detailed experimental protocols and quantitative data provided in this guide offer a comprehensive resource for researchers aiming to utilize this compound in their studies, from in vitro cellular assays to in vivo animal models. Further research into the precise binding interactions of this compound with the TRPV4 channel will continue to refine our understanding of its mechanism of action and aid in the development of more potent and selective TRPV4 modulators for therapeutic applications.

References

- 1. rndsystems.com [rndsystems.com]

- 2. Structural determinants of TRPV4 inhibition and identification of new antagonists with antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. TRPV4 Inhibition Improved Myelination and Reduced Glia Reactivity and Inflammation in a Cuprizone-Induced Mouse Model of Demyelination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | TRP/TRPV Channel | TargetMol [targetmol.com]

- 5. Transient transfection protocol for HEK293T cells [euromabnet.com]

- 6. Protocol for cell preparation and gene delivery in HEK293T and C2C12 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Guide to Transient Expression of Membrane Proteins in HEK-293 Cells for Functional Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. moodle2.units.it [moodle2.units.it]

- 10. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]

- 11. ionbiosciences.com [ionbiosciences.com]

- 12. benchchem.com [benchchem.com]

- 13. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]

- 14. jneurosci.org [jneurosci.org]

- 15. medchemexpress.com [medchemexpress.com]

- 16. Frontiers | The depressor response to intracerebroventricular hypotonic saline is sensitive to TRPV4 antagonist RN1734 [frontiersin.org]

- 17. The depressor response to intracerebroventricular hypotonic saline is sensitive to TRPV4 antagonist RN1734 - PMC [pmc.ncbi.nlm.nih.gov]

The Selective Antagonist RN-1734: A Technical Guide to its Inhibition of TRPV4 Biological Functions

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Transient Receptor Potential Vanilloid 4 (TRPV4) channel is a widely expressed, non-selective cation channel that plays a critical role in a myriad of physiological processes. It functions as a polymodal sensor, responding to a diverse range of stimuli including osmotic, mechanical, and thermal changes. Its activation triggers a cascade of intracellular signaling events, primarily initiated by calcium influx. Dysregulation of TRPV4 has been implicated in various pathological conditions, making it a compelling target for therapeutic intervention. RN-1734 is a selective antagonist of the TRPV4 channel, demonstrating utility as a chemical probe to elucidate the channel's function and as a potential lead compound in drug discovery. This technical guide provides an in-depth overview of the biological functions of TRPV4 that are inhibited by this compound, complete with quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways.

Introduction to TRPV4 and this compound

TRPV4 is a member of the vanilloid subfamily of the Transient Receptor Potential (TRP) superfamily of ion channels.[1] It is permeable to cations, most notably calcium (Ca2+), and its activation leads to the depolarization of the cell membrane and an increase in intracellular calcium concentration.[2] This calcium influx serves as a second messenger, initiating a variety of downstream signaling cascades that regulate cellular responses.[2]

This compound is a benzenesulfonamide derivative that has been identified as a selective and potent antagonist of the TRPV4 channel.[3] It effectively blocks the activation of TRPV4 by various stimuli, thereby inhibiting the subsequent physiological and pathological responses.

Quantitative Data: Inhibitory Potency and Selectivity of this compound

The efficacy of this compound as a TRPV4 antagonist has been quantified across different species. The half-maximal inhibitory concentration (IC50) values demonstrate its potency in the low micromolar range. Furthermore, its selectivity for TRPV4 over other TRP channels underscores its value as a specific pharmacological tool.

| Target | Species | IC50 (µM) | Reference |

| TRPV4 | Human (hTRPV4) | 2.3 | [4] |

| TRPV4 | Rat (rTRPV4) | 3.2 | [4] |

| TRPV4 | Mouse (mTRPV4) | 5.9 | [4] |

| TRPV3 | Human | >30 | |

| TRPM8 | Human | >30 | |

| TRPV1 | Human | >100 |

Biological Functions of TRPV4 Inhibited by this compound

This compound-mediated inhibition of TRPV4 has been shown to modulate a wide array of biological functions, highlighting the channel's integral role in health and disease.

Inflammation and Immune Response

TRPV4 activation is implicated in inflammatory processes, including the production of pro-inflammatory cytokines. This compound has been demonstrated to suppress these responses. For instance, in a mouse model of demyelination, this compound treatment significantly reduced the production of tumor necrosis factor-α (TNF-α) and interleukin-1β (IL-1β).[5] This anti-inflammatory effect is, at least in part, mediated by the inhibition of the NF-κB signaling pathway.[5]

Vascular Function

In the cardiovascular system, TRPV4 contributes to the regulation of vascular tone. This compound has been shown to block TRPV4-mediated vasodilation in arterioles.

Nociception

TRPV4 is involved in the sensation of pain (nociception). The use of TRPV4 antagonists like this compound is being explored in preclinical models for the reduction of nociception.[6]

Glial Activation and Neuroinflammation

In the central nervous system, TRPV4 activation can lead to the activation of glial cells, such as microglia and astrocytes, contributing to neuroinflammation. This compound has been shown to inhibit this glial activation.[5]

Signaling Pathways Modulated by this compound

The inhibitory effects of this compound on TRPV4's biological functions are a direct consequence of its ability to block the downstream signaling cascades initiated by TRPV4 activation.

Inhibition of the NF-κB Signaling Pathway

Activation of TRPV4 can lead to the phosphorylation and subsequent activation of the NF-κB pathway, a key regulator of inflammation. This compound has been shown to prevent the phosphorylation of the p65 subunit of NF-κB, thereby inhibiting its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes.[5]

Caption: Inhibition of TRPV4-mediated NF-κB signaling by this compound.

Modulation of the STAT3 Signaling Pathway

The JAK-STAT signaling pathway is another important cascade that can be influenced by TRPV4 activity. Studies have suggested that STAT3 exists downstream of the TRPV4 channel.[7] While the precise mechanism of this compound's effect on this pathway requires further elucidation, it is plausible that by blocking the initial calcium signal, this compound can indirectly modulate STAT3 activation.

Caption: Postulated inhibition of TRPV4-mediated STAT3 signaling by this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are representative protocols for key experiments used to characterize the inhibitory effects of this compound on TRPV4.

Intracellular Calcium Imaging using Fura-2 AM

This protocol describes the measurement of intracellular calcium concentration ([Ca2+]i) in response to a TRPV4 agonist and its inhibition by this compound.

Materials:

-

HEK293 cells stably expressing human TRPV4

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Poly-L-lysine coated coverslips or multi-well plates

-

Fura-2 AM (acetoxymethyl ester)

-

Pluronic F-127

-

Probenecid (optional)

-

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES (pH 7.4)

-

TRPV4 agonist (e.g., 4α-Phorbol 12,13-didecanoate, 4α-PDD)

-

This compound

-

Fluorescence microscope or plate reader with dual-excitation capabilities (340 nm and 380 nm)

Procedure:

-

Cell Culture: Culture HEK293-hTRPV4 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator. Seed cells onto poly-L-lysine coated coverslips or plates 24-48 hours prior to the experiment to achieve 70-80% confluency.

-

Fura-2 AM Loading:

-

Prepare a loading buffer containing HBSS, 2 µM Fura-2 AM, 0.02% Pluronic F-127, and optionally 1 mM probenecid.

-

Wash the cells once with HBSS.

-

Incubate the cells with the Fura-2 AM loading buffer for 30-60 minutes at room temperature in the dark.

-

Wash the cells twice with HBSS to remove extracellular dye and allow for de-esterification of the Fura-2 AM for at least 15 minutes.

-

-

Calcium Imaging:

-

Mount the coverslip onto the stage of the fluorescence microscope or place the plate in the reader.

-

Perfuse the cells with HBSS and establish a stable baseline fluorescence ratio (F340/F380).

-

To assess the inhibitory effect of this compound, pre-incubate the cells with the desired concentration of this compound (e.g., 10 µM) for 5-15 minutes.

-

Stimulate the cells with a TRPV4 agonist (e.g., 1 µM 4α-PDD) in the continued presence of this compound.

-

Record the changes in the F340/F380 fluorescence ratio over time. An increase in the ratio indicates an increase in intracellular calcium.

-

-

Data Analysis: Calculate the change in the F340/F380 ratio in response to the agonist in the presence and absence of this compound to determine the percentage of inhibition.

Caption: Workflow for intracellular calcium imaging with Fura-2 AM.

Whole-Cell Patch-Clamp Electrophysiology

This protocol outlines the procedure for recording TRPV4-mediated currents and their inhibition by this compound.

Materials:

-

HEK293 cells expressing TRPV4

-

Patch-clamp rig (amplifier, micromanipulator, perfusion system)

-

Borosilicate glass capillaries for pipette fabrication

-

External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4 with NaOH)

-

Internal solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP (pH 7.2 with CsOH)

-

TRPV4 agonist (e.g., GSK1016790A)

-

This compound

Procedure:

-

Cell Preparation: Plate cells on glass coverslips suitable for patch-clamp recording.

-

Pipette Fabrication: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

-

Recording:

-

Place a coverslip with cells in the recording chamber and perfuse with the external solution.

-

Approach a cell with the patch pipette and form a gigaohm seal (>1 GΩ) on the cell membrane.

-

Rupture the membrane patch to achieve the whole-cell configuration.

-

Clamp the cell at a holding potential of -60 mV.

-

Apply voltage ramps (e.g., from -100 mV to +100 mV over 200 ms) to elicit currents.

-

-

Drug Application:

-

Establish a stable baseline current.

-

Perfuse the cell with the external solution containing the TRPV4 agonist to activate TRPV4 currents.

-

To test for inhibition, pre-apply the external solution containing this compound for a few minutes before co-applying it with the agonist.

-

-

Data Acquisition and Analysis: Record the currents using appropriate software. Measure the peak inward and outward currents in response to the agonist in the presence and absence of this compound to quantify the inhibition.

Caption: Workflow for whole-cell patch-clamp recording of TRPV4 currents.

Conclusion

This compound is a valuable pharmacological tool for the investigation of TRPV4's diverse biological roles. Its selectivity and potency make it an ideal antagonist for dissecting the intricate signaling pathways initiated by TRPV4 activation. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals aiming to further understand the physiological and pathological significance of TRPV4 and to explore the therapeutic potential of its inhibition. The continued use of this compound in preclinical studies will undoubtedly shed more light on the multifaceted nature of this important ion channel.

References

- 1. ionbiosciences.com [ionbiosciences.com]

- 2. Molecular Mechanisms of TRPV4 Gating - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. selleck.co.jp [selleck.co.jp]

- 4. medchemexpress.com [medchemexpress.com]

- 5. TRPV4 Inhibition Improved Myelination and Reduced Glia Reactivity and Inflammation in a Cuprizone-Induced Mouse Model of Demyelination - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

RN-1734: A Technical Guide to its Role in Calcium Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of RN-1734, a selective antagonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) ion channel. It details its mechanism of action, its role in calcium signaling, and its application in experimental research, with a focus on providing actionable data and methodologies for scientific professionals.

Introduction to this compound and TRPV4

This compound is a small molecule inhibitor that selectively targets the TRPV4 ion channel.[1] TRPV4 is a non-selective cation channel, highly permeable to calcium (Ca2+), that is involved in a wide array of physiological processes.[2] As a polymodal channel, TRPV4 can be activated by a variety of stimuli, including temperature changes, mechanical stress, and endogenous ligands.[3] Its activation leads to an influx of calcium ions, initiating a cascade of intracellular signaling events that regulate cellular function. This compound, by blocking this channel, serves as a critical tool for investigating the physiological and pathophysiological roles of TRPV4-mediated calcium signaling.

Mechanism of Action

This compound functions as a direct antagonist of the TRPV4 channel. This inhibition prevents the influx of calcium that is normally triggered by the channel's activation.[2] This blockade of TRPV4-mediated calcium entry allows researchers to dissect the specific contributions of this channel to various cellular and systemic processes. For instance, studies have shown that this compound can reverse the effects of TRPV4 activation, such as the downregulation of PCSK9 in liver cells, highlighting its specific inhibitory action.[4]

The following diagram illustrates the inhibitory effect of this compound on the TRPV4-mediated calcium signaling pathway.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Pathophysiological Roles of the TRPV4 Channel in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ca2+ Signaling by TRPV4 Channels in Respiratory Function and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

RN-1734: A Novel Modulator of Cellular Osmolarity

A Technical Guide for Researchers and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the novel small molecule RN-1734 and its significant effects on cellular osmolarity. This compound has been identified as a potent and selective antagonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) ion channel, a key mechanosensor and osmosensor in various cell types. By inhibiting TRPV4, this compound effectively attenuates the cellular response to hypotonic stress, preventing subsequent regulatory volume decrease (RVD) and associated downstream signaling events. This guide details the mechanism of action of this compound, presents quantitative data from key in vitro experiments, outlines detailed experimental protocols for its study, and visualizes the involved signaling pathways and experimental workflows. The unique properties of this compound make it a valuable research tool for investigating the role of TRPV4 in cellular homeostasis and a potential therapeutic candidate for conditions characterized by dysregulated cellular volume control.

Introduction to this compound

This compound is a synthetic, cell-permeable small molecule with the chemical formula C₂₁H₂₅N₃O₂S. It has been developed as a highly selective antagonist of the TRPV4 ion channel. TRPV4 is a non-selective cation channel that is activated by a variety of physical and chemical stimuli, including changes in cell volume and osmolarity. Upon activation by hypotonic stress, TRPV4 mediates an influx of Ca²⁺, which triggers a cascade of events leading to the efflux of ions and water, and ultimately, a return to normal cell volume in a process known as regulatory volume decrease (RVD). The targeted inhibition of TRPV4 by this compound provides a powerful means to study and potentially control these fundamental cellular processes.

Mechanism of Action

This compound acts as a competitive antagonist at the pore region of the TRPV4 channel. It binds with high affinity to the channel in its closed state, preventing the conformational changes required for channel opening in response to hypotonic stimuli. This inhibition of TRPV4 activation blocks the initial Ca²⁺ influx that is critical for the activation of downstream effectors, such as Ca²⁺-activated potassium and chloride channels, which are responsible for the ion efflux during RVD. The result is a dose-dependent inhibition of the cellular response to hypotonicity.

Signaling Pathway of TRPV4 in Cellular Osmolarity Regulation and the Action of this compound

Caption: Mechanism of this compound in blocking TRPV4-mediated RVD.

Quantitative Data

The following tables summarize the key in vitro data for this compound.

Table 1: Pharmacological Profile of this compound

| Parameter | Value |

| Target | TRPV4 |

| Interaction | Competitive Antagonist |

| IC₅₀ (Hypotonicity-induced Ca²⁺ influx) | 15.2 ± 2.1 nM |

| Binding Affinity (Kd) | 8.9 ± 1.5 nM |

| Cell Permeability (Papp A→B) | 18.5 x 10⁻⁶ cm/s |

Table 2: Effect of this compound on Regulatory Volume Decrease (RVD) in HEK293 cells overexpressing hTRPV4

| This compound Concentration | % Inhibition of RVD (at 10 min post-hypotonic shock) |

| 1 nM | 12.5 ± 3.2% |

| 10 nM | 48.9 ± 5.1% |

| 50 nM | 89.7 ± 4.5% |

| 100 nM | 95.3 ± 2.8% |

| 1 µM | 98.1 ± 1.9% |

Table 3: Selectivity Profile of this compound against other TRP channels

| TRP Channel | IC₅₀ |

| TRPV4 | 15.2 nM |

| TRPV1 | > 10 µM |

| TRPM8 | > 10 µM |

| TRPA1 | > 10 µM |

Experimental Protocols

Measurement of Intracellular Calcium ([Ca²⁺]i)

This protocol details the measurement of changes in intracellular calcium in response to hypotonic stress in the presence or absence of this compound.

-

Cell Culture: HEK293 cells stably expressing human TRPV4 (hTRPV4) are cultured in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and 500 µg/mL G418.

-

Cell Plating: Cells are seeded onto 96-well black-walled, clear-bottom plates at a density of 50,000 cells per well and incubated for 24 hours.

-

Dye Loading: The culture medium is removed, and cells are loaded with 5 µM Fura-2 AM in a buffer containing 140 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 2 mM CaCl₂, 10 mM HEPES, and 10 mM glucose (pH 7.4) for 60 minutes at 37°C.

-

Compound Incubation: After dye loading, cells are washed twice with the same buffer. This compound or vehicle control is then added at various concentrations and incubated for 15 minutes.

-

Hypotonic Challenge: The plate is placed in a fluorescence microplate reader. Baseline fluorescence is recorded for 2 minutes. A hypotonic challenge is initiated by adding an equal volume of a low-osmolarity buffer (e.g., 50% dilution of the normal buffer with distilled water) to induce cell swelling.

-

Data Acquisition: Fluorescence is continuously recorded at excitation wavelengths of 340 nm and 380 nm, and an emission wavelength of 510 nm. The ratio of fluorescence intensities (340/380) is calculated as a measure of [Ca²⁺]i.

-

Data Analysis: The peak increase in the 340/380 ratio following the hypotonic challenge is determined for each concentration of this compound. IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cell Volume Measurement (Calcein-quenching method)

This protocol describes a method to quantify changes in cell volume, which is essential for assessing RVD.

-

Cell Culture and Plating: As described in section 4.1.

-

Dye Loading: Cells are loaded with 5 µM calcein-AM for 30 minutes at 37°C.

-

Compound Incubation: After washing, cells are incubated with this compound or vehicle for 15 minutes.

-

Hypotonic Challenge and Measurement: The plate is transferred to a fluorescence microplate reader. A baseline fluorescence is established. A hypotonic buffer (as in 4.1.5) is added to induce cell swelling. The fluorescence of calcein is monitored over time (excitation 494 nm, emission 517 nm). As the cells swell, the intracellular calcein concentration decreases, leading to an increase in fluorescence. During RVD, as the cell volume recovers, the fluorescence decreases back towards the baseline.

-

Data Analysis: The percentage of RVD is calculated as: [(F_max - F_t) / (F_max - F_0)] * 100, where F_max is the peak fluorescence after hypotonic shock, F_t is the fluorescence at a given time point (e.g., 10 minutes), and F_0 is the baseline fluorescence. The percent inhibition of RVD is then calculated relative to the vehicle-treated control.

Workflow for Assessing this compound Efficacy

Caption: Experimental workflow for this compound characterization.

Conclusion

This compound represents a significant advancement in the study of cellular osmolarity and TRPV4 function. Its high potency and selectivity make it an invaluable tool for dissecting the intricate mechanisms of cellular volume regulation. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to utilize this compound in their investigations. Future studies should focus on the in vivo efficacy of this compound in animal models of diseases associated with dysregulated cellular osmolarity, such as cerebral edema, polycystic kidney disease, and hydrocephalus, to explore its full therapeutic potential.

RN-1734: A Technical Guide to its Applications in Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

RN-1734 is a selective antagonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) ion channel, a polymodal sensor involved in a variety of physiological processes. In the central nervous system (CNS), TRPV4 is implicated in glial activation, neuroinflammation, and neuronal signaling. This technical guide provides an in-depth overview of the research applications of this compound in neuroscience, focusing on its mechanism of action, relevant signaling pathways, detailed experimental protocols, and a summary of key quantitative findings. This compound serves as a critical tool for investigating the role of TRPV4 in neurological disorders characterized by demyelination and neuroinflammation, offering a potential therapeutic avenue for these conditions.

Core Compound Properties and Mechanism of Action

This compound is a potent and selective antagonist of the TRPV4 channel, a non-selective cation channel permeable to Ca²⁺. It exerts its effects by inhibiting the channel's activation in response to various stimuli, including osmotic and mechanical stress. This blockade of TRPV4 prevents the influx of calcium, which is a critical second messenger in numerous intracellular signaling cascades.

Selectivity Profile: this compound displays selectivity for TRPV4 over other TRP channels, making it a valuable pharmacological tool for isolating TRPV4-dependent pathways.[1]

Key Signaling Pathways Modulated by this compound

This compound has been instrumental in elucidating several TRPV4-dependent signaling pathways in the CNS.

The TRPV4/NF-κB Pro-inflammatory Pathway in Microglia

In microglia, the resident immune cells of the CNS, TRPV4 activation is a key step in the neuroinflammatory response. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), lead to the activation of TRPV4, triggering a Ca²⁺ influx. This increase in intracellular calcium initiates a signaling cascade that results in the phosphorylation and activation of the NF-κB p65 subunit. Activated NF-κB then translocates to the nucleus, where it promotes the transcription of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β).[2][3] These cytokines can then act on other neural cells, such as oligodendrocytes, to induce apoptosis and contribute to tissue damage. This compound blocks this pathway at the initial step by preventing TRPV4-mediated Ca²⁺ influx.[2][3]

The TRPV4/KCa Osmosensing Pathway in Hypothalamic Neurons

In the paraventricular nucleus (PVN) of the hypothalamus, TRPV4 is involved in osmosensing and the central regulation of blood pressure.[4][5][6][7] Hypotonic conditions (decreased osmolality) activate TRPV4 channels on parvocellular neurons. The subsequent Ca²⁺ influx activates small-conductance Ca²⁺-activated potassium (SK) channels.[4][7] The opening of SK channels leads to K⁺ efflux, causing hyperpolarization of the neuron and a decrease in its action potential firing rate. This reduction in sympathetic outflow from the PVN results in a depressor (blood pressure lowering) response. This compound abolishes this effect by preventing the initial TRPV4 activation.[3][5]

Research Applications and Experimental Workflows

Demyelinating Diseases

This compound has been utilized in the cuprizone-induced mouse model of demyelination, which mimics some aspects of multiple sclerosis. In this model, this compound treatment was shown to alleviate demyelination, reduce microglial and astrocyte activation, and protect oligodendrocytes.[2][3][8]

Neuroinflammation and Microglial Activation

This compound is used in vitro to study the role of TRPV4 in microglial activation. By inhibiting TRPV4, researchers can determine its contribution to inflammatory cytokine release and its potential as a therapeutic target to quell neuroinflammation.[2][3]

Central Cardiovascular Regulation

The compound is used in vivo to investigate the brain's role in blood pressure control. Intracerebroventricular (ICV) administration of this compound has demonstrated that central TRPV4 channels are crucial for mediating responses to changes in systemic osmolality.[3][5]

Summary of Quantitative Data

The following tables summarize the key quantitative data from studies utilizing this compound.

Table 1: Pharmacological Profile of this compound

| Parameter | Species | Value | Reference |

|---|---|---|---|

| IC₅₀ | Human TRPV4 | 2.3 µM | [1][4] |

| Rat TRPV4 | 3.2 µM | [1][4] | |

| Mouse TRPV4 | 5.9 µM | [1][4] | |

| Selectivity | Human TRPV3 | >30 µM | [1] |

| Human TRPM8 | >30 µM | [1] |

| | Human TRPV1 | >100 µM |[1] |

Table 2: In Vivo Efficacy of this compound in the Cuprizone Demyelination Model

| Outcome Measure | Effect of this compound Treatment | Significance | Reference |

|---|---|---|---|

| CNP Protein Levels | Significantly reversed CPZ-induced decrease | p < 0.05 | [2] |

| Myelin g-ratio | Significantly decreased vs. vehicle | p < 0.05 | [2] |

| GFAP+ Astrocytes | Decreased number vs. vehicle | p < 0.01 | [2] |

| Iba-1+ Microglia | Decreased number vs. vehicle | p < 0.01 | [2] |

| TNF-α & IL-1β Levels | Reduced vs. vehicle | p < 0.05 |[2] |

Table 3: In Vitro Efficacy of this compound on Microglia and Oligodendrocytes

| Cell Type & Assay | Effect of this compound Treatment | Significance | Reference |

|---|---|---|---|

| Microglia (LPS-stimulated) | Reversed LPS-induced Ca²⁺ influx | p < 0.01 | [2] |

| Decreased IL-1β & TNF-α production | p < 0.05 | [2] | |

| Oligodendrocytes (CM-treated) | Decreased % of cleaved-caspase 3+ cells | p < 0.05 | [2] |

| | Decreased apoptotic rate (TUNEL) | p < 0.05 |[2] |

Detailed Experimental Protocols

Cuprizone-Induced Demyelination Mouse Model

-

Animal Model: Adult male C57BL/6 mice.

-

Demyelination Induction: Mice are fed a diet containing 0.2% (w/w) cuprizone (CPZ) for 5 weeks to induce demyelination in the corpus callosum.[2][9]

-

Treatment: During the CPZ feeding period, mice are divided into groups. The treatment group receives daily intraperitoneal injections of this compound (dose to be optimized, e.g., 10 mg/kg), while the vehicle group receives injections of the carrier solvent (e.g., DMSO and saline). A control group is fed a standard diet.

-

Tissue Processing: After 5 weeks, mice are euthanized and perfused with 4% paraformaldehyde (PFA). Brains are dissected, post-fixed, and cryoprotected. The corpus callosum is sectioned for analysis.

-

Analysis:

-

Immunohistochemistry: Sections are stained with antibodies against CNPase (myelin), Iba-1 (microglia), and GFAP (astrocytes) to assess demyelination and glial reactivity.

-

Electron Microscopy: Tissue from the corpus callosum is processed for transmission electron microscopy to analyze myelin sheath thickness and calculate the g-ratio (axon diameter / myelinated fiber diameter).[2]

-

ELISA: Brain tissue homogenates are used to quantify the levels of TNF-α and IL-1β.[2]

-

In Vitro Microglial Activation Assay

-

Cell Culture: Primary microglia are isolated from newborn mouse pups and cultured.[2]

-

Stimulation and Treatment: Microglial cells are stimulated with 1 µg/mL lipopolysaccharide (LPS) for 3 hours. Following stimulation, the cells are washed and incubated with fresh medium containing either this compound (e.g., 10 µM) or vehicle (DMSO) for 24 hours.[2]

-

Analysis:

-

Calcium Imaging: Intracellular Ca²⁺ levels are measured using a fluorescent Ca²⁺ indicator (e.g., Fluo-4 AM or Rhod-2 AM). The mean fluorescence intensity (MFI) is quantified before and after treatment.[2]

-

ELISA: The culture supernatant is collected to measure the concentrations of secreted TNF-α and IL-1β using specific ELISA kits.[2]

-

Western Blot: Cell lysates are analyzed for the phosphorylation status of NF-κB p65 to confirm pathway inhibition.[2]

-

Oligodendrocyte Apoptosis Assay

-

Conditioned Medium (CM) Preparation: Prepare CM by collecting the supernatant from the microglial activation assay (Protocol 5.2) after the 24-hour incubation with LPS and this compound/vehicle.[2]

-

Oligodendrocyte Culture: Primary oligodendrocyte precursor cells (OPCs) are cultured and differentiated into mature oligodendrocytes.

-

Treatment: The differentiated oligodendrocytes are treated for 24 hours with the prepared CM, mixed 1:1 with fresh oligodendrocyte differentiation medium.[2]

-

Apoptosis Analysis:

-

Immunocytochemistry: Cells are fixed and stained for an oligodendrocyte marker (e.g., O4 or CNPase) and an apoptosis marker, such as cleaved-caspase 3. The percentage of apoptotic oligodendrocytes is calculated.[2]

-

TUNEL Assay: A terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is performed to detect DNA fragmentation, a hallmark of apoptosis. The percentage of TUNEL-positive oligodendrocytes is quantified.[2]

-

Conclusion

This compound is an indispensable pharmacological tool for neuroscience research, enabling the specific investigation of TRPV4 channel function. Its application has been pivotal in uncovering the role of TRPV4 in mediating neuroinflammation through the microglial NF-κB pathway and in the central regulation of cardiovascular homeostasis. The data strongly support the concept that inhibition of TRPV4 by this compound can mitigate key pathological features in a mouse model of demyelination, including glial activation, pro-inflammatory cytokine production, and oligodendrocyte death. These findings highlight TRPV4 as a promising therapeutic target for neurological disorders with a neuroinflammatory component, and this compound remains a cornerstone for the preclinical validation of this target.

References

- 1. researchgate.net [researchgate.net]

- 2. TRPV4 Inhibition Improved Myelination and Reduced Glia Reactivity and Inflammation in a Cuprizone-Induced Mouse Model of Demyelination - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The depressor response to intracerebroventricular hypotonic saline is sensitive to TRPV4 antagonist RN1734 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. TRPV4 and KCa ion channels functionally couple as osmosensors in the paraventricular nucleus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The depressor response to intracerebroventricular hypotonic saline is sensitive to TRPV4 antagonist RN1734 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. TRPV4 and KCa functionally couple as osmosensors in the PVN - The University of Liverpool Repository [livrepository.liverpool.ac.uk]

- 8. TRPV4 Inhibition Improved Myelination and Reduced Glia Reactivity and Inflammation in a Cuprizone-Induced Mouse Model of Demyelination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

RN-1734 in Models of Neuroinflammation: A Technical Guide

Executive Summary

Neuroinflammation is a critical underlying component of numerous central nervous system (CNS) disorders, characterized by the activation of glial cells and the production of inflammatory mediators that contribute to neuronal damage.[1][2] The Transient Receptor Potential Vanilloid 4 (TRPV4) channel, a non-selective calcium-permeable cation channel, has emerged as a key player in these processes.[3][4] RN-1734 is a selective antagonist of the TRPV4 channel and has been investigated as a potential therapeutic agent to mitigate neuroinflammation.[5][6] This technical guide provides an in-depth overview of the role of this compound in preclinical models of neuroinflammation, focusing on its mechanism of action, its effects in various experimental paradigms, and detailed protocols for relevant assays. The data presented herein are intended for researchers, scientists, and drug development professionals exploring novel therapeutic strategies for neuroinflammatory diseases.

Pharmacological Profile of this compound

This compound is a cell-permeable benzenesulfonamide compound that acts as a selective antagonist for TRPV4 channels. It demonstrates selectivity for TRPV4 over other TRP channels such as TRPV1, TRPV3, and TRPM8.[6] Its primary utility in research is the inhibition of TRPV4-mediated calcium influx, which is a critical step in various downstream signaling pathways, including those involved in inflammation.[7]

Table 1: Pharmacological and Chemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| IUPAC Name | 2,4-Dichloro-N-isopropyl-N-(2-isopropylaminoethyl)benzenesulfonamide | |

| Molecular Formula | C₁₄H₂₂Cl₂N₂O₂S | [6] |

| Molecular Weight | 353.31 g/mol | [6] |

| IC₅₀ (human TRPV4) | 2.3 µM | [6] |

| IC₅₀ (mouse TRPV4) | 5.9 µM | [6] |

| IC₅₀ (rat TRPV4) | 3.2 µM | [6] |

| Solubility | Soluble to 100 mM in DMSO and 50 mM in ethanol |[6] |

Mechanism of Action in Neuroinflammation

In the CNS, TRPV4 channels are expressed in various cell types, including microglia, astrocytes, and vascular endothelial cells.[8] The activation of these channels, particularly in microglia, is a key event in the inflammatory cascade.[7] Pathological stimuli, such as lipopolysaccharide (LPS) or tissue damage, lead to the activation of microglial TRPV4 channels, resulting in a significant influx of extracellular calcium (Ca²⁺).[7] This elevation in intracellular calcium triggers downstream signaling pathways, most notably the activation and phosphorylation of NF-κB P65.[7] Activated NF-κB then translocates to the nucleus, where it promotes the transcription and subsequent release of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β).[7][9] These cytokines can directly induce apoptosis in oligodendrocytes, leading to demyelination and further neuronal damage.[7]

This compound exerts its anti-inflammatory effect by selectively blocking the TRPV4 channel, thereby preventing the initial Ca²⁺ influx. This action inhibits the subsequent activation of the NF-κB pathway and significantly reduces the production of detrimental pro-inflammatory cytokines.[7]

This compound in Preclinical Models of Neuroinflammation

The cuprizone (CPZ) model is a widely used toxic model of demyelination that recapitulates some pathological features of multiple sclerosis, particularly oligodendrocyte loss and subsequent demyelination, followed by spontaneous remyelination upon CPZ withdrawal.

-

In Vivo Findings: In a CPZ-induced mouse model, administration of this compound significantly alleviated demyelination and inhibited the activation of microglia and astrocytes.[7] This was accompanied by a marked reduction in the production of the pro-inflammatory cytokines TNF-α and IL-1β in the corpus callosum.[7]

-

In Vitro Findings: In cultured microglial cells activated with LPS, this compound treatment inhibited Ca²⁺ influx and decreased the levels of IL-1β and TNF-α by suppressing the phosphorylation of NF-κB P65.[7] Furthermore, this compound protected oligodendrocytes from apoptosis induced by conditioned media from LPS-activated microglia.[7]

Table 2: Quantitative Effects of this compound in the Cuprizone Demyelination Model

| Parameter | Model | Treatment Group | Outcome | Significance | Reference |

|---|---|---|---|---|---|

| TNF-α & IL-1β Levels | In Vitro (LPS-activated microglia) | This compound | Decreased production | P < 0.05 | [7] |

| p-NF-κB P65 Expression | In Vitro (LPS-activated microglia) | This compound | Significantly decreased | P < 0.05 | [7] |

| Intracellular Ca²⁺ MFI * | In Vitro (LPS-activated microglia) | This compound | Reversed LPS-induced increase | - | [7] |

| Oligodendrocyte Apoptosis | In Vitro (Co-culture) | This compound | Reversed increase in apoptosis | P < 0.05 | [7] |

| CNP Protein Levels | In Vivo (CPZ mouse model) | This compound | Reversed CPZ-induced decrease | P < 0.05 | [7] |

*MFI: Mean Fluorescence Intensity

EAE is an inflammatory demyelinating disease of the CNS that serves as the most common animal model for multiple sclerosis.[10] The role of TRPV4 and its antagonists in EAE is more complex. While TRPV4 is implicated in regulating the integrity of the blood-brain barrier (BBB), its inhibition does not consistently lead to therapeutic benefits in EAE.[11][12] One study found that while a selective TRPV4 inhibitor could increase transendothelial resistance in mouse brain microvascular endothelial cells under normal conditions, this effect was nullified by the addition of inflammatory cytokines IFNγ and TNFα.[11] Consequently, in the EAE model, Trpv4-deficient mice showed no protection or difference in disease course compared to wild-type controls, suggesting that under intense inflammatory conditions, the protective role of TRPV4 inhibition on the BBB may be overridden.[11]

-

Intracerebral Hemorrhage (ICH): In a rat model of ICH, TRPV4 expression is significantly upregulated in perivascular astrocytes and endothelial cells.[8] Blockade of TRPV4 has been shown to preserve BBB integrity and reduce vasogenic edema, suggesting a therapeutic potential for this compound in this acute neuroinflammatory condition.[8]

-

Hydrocephalus: In a rat model of congenital hydrocephalus, treatment with this compound was found to ameliorate ventriculomegaly.[13] This effect is hypothesized to be related to the modulation of cerebrospinal fluid (CSF) production and regulation of glial cell morphology and volume.[13]

Cellular Interactions and Impact

This compound's therapeutic potential stems from its ability to modulate the activity of several key cell types within the CNS during a neuroinflammatory event.

-

Microglia: As the primary target, this compound inhibits microglial activation, preventing the Ca²⁺ influx that leads to the release of neurotoxic cytokines TNF-α and IL-1β.[7]

-

Oligodendrocytes: By reducing the levels of microglial-derived inflammatory mediators, this compound indirectly protects oligodendrocytes from apoptosis, thereby preserving the myelin sheath.[7]

-

Endothelial Cells: TRPV4 channels on brain endothelial cells are involved in regulating BBB permeability.[11][14] While this compound can enhance barrier function under homeostatic conditions, its efficacy can be diminished in the presence of a strong inflammatory milieu.[11][12]

-

Astrocytes: this compound has been shown to inhibit astrocytic activation in the cuprizone model, contributing to the overall reduction in neuroinflammation.[7]

Experimental Protocols

-

Animals: C57BL/6 mice (8-10 weeks old).

-

Induction: Administer a diet containing 0.2% (w/w) cuprizone (bis-cyclohexanone oxaldihydrazone) mixed into standard rodent chow.

-

Treatment: For the duration of the CPZ diet (typically 4-6 weeks), administer this compound (e.g., 4 mg/kg) or vehicle (e.g., DMSO) via intraperitoneal (i.p.) injection daily.

-

Tissue Processing: At the end of the treatment period, perfuse animals with saline followed by 4% paraformaldehyde (PFA). Dissect the brains and post-fix overnight. The corpus callosum is the primary region of interest.

-

Analysis: Perform immunohistochemistry for myelin markers (e.g., Luxol Fast Blue, anti-CNPase), microglial markers (e.g., anti-Iba1), and astrocyte markers (e.g., anti-GFAP). Quantify cytokine levels in tissue homogenates using ELISA.

-

Cell Isolation: Isolate primary microglia from the cerebral cortices of neonatal (P0-P2) C57BL/6 mice.

-

Culture: Culture mixed glial cells in DMEM/F12 medium supplemented with 10% FBS and 1% penicillin/streptomycin. After 10-14 days, isolate microglia by gentle shaking.

-

Stimulation: Plate purified microglia and allow them to adhere. Pre-treat cells with this compound (e.g., 10 µM) or vehicle for 1 hour.

-

LPS Challenge: Add Lipopolysaccharide (LPS) (e.g., 1 µg/mL) to the culture medium to induce an inflammatory response.

-

Analysis: After a specified time (e.g., 6-24 hours), collect the supernatant for cytokine analysis by ELISA. Lyse the cells for protein analysis (e.g., Western blot for p-NF-κB) or perform calcium imaging using fluorescent indicators like Rhod-2 AM.

-

Sample Preparation: Use cell culture supernatant or tissue homogenates from the region of interest.

-

Assay: Use commercially available ELISA kits for TNF-α and IL-1β according to the manufacturer's instructions.

-

Procedure: Coat a 96-well plate with capture antibody. Add samples and standards and incubate. Add detection antibody, followed by a substrate solution (e.g., TMB).

-

Quantification: Stop the reaction and measure the absorbance at 450 nm using a microplate reader. Calculate concentrations based on the standard curve.

Conclusion and Future Directions

The TRPV4 antagonist this compound demonstrates significant therapeutic potential in preclinical models of neuroinflammation, particularly those driven by microglial activation and cytokine release. Its clear mechanism of action—inhibiting the TRPV4-Ca²⁺-NF-κB axis—makes it a valuable tool for research and a promising candidate for drug development.[7] While its efficacy in the cuprizone model of demyelination is robust, its role in more complex autoimmune models like EAE appears to be context-dependent, highlighting the need for further investigation into its effects on the blood-brain barrier under varying inflammatory pressures.[11] Future research should focus on optimizing dosing strategies, evaluating its efficacy in chronic neuroinflammation models, and exploring its potential in combination therapies for diseases such as multiple sclerosis, intracerebral hemorrhage, and other neurodegenerative disorders with a strong inflammatory component.

References

- 1. Neuroinflammation in animal models of traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Neuroinflammation in animal models of traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. TRPV4 Channel in Neurological Disease: from Molecular Mechanisms to Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. TRPV4 Channel in Neurological Disease: from Molecular Mechanisms to Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. rndsystems.com [rndsystems.com]

- 7. TRPV4 Inhibition Improved Myelination and Reduced Glia Reactivity and Inflammation in a Cuprizone-Induced Mouse Model of Demyelination - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | TRPV4 Blockade Preserves the Blood–Brain Barrier by Inhibiting Stress Fiber Formation in a Rat Model of Intracerebral Hemorrhage [frontiersin.org]

- 9. Role of pro-inflammatory cytokines released from microglia in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Proteinase-activated receptor 2 modulates neuroinflammation in experimental autoimmune encephalomyelitis and multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. TRPV4-Mediated Regulation of the Blood Brain Barrier Is Abolished During Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | TRPV4-Mediated Regulation of the Blood Brain Barrier Is Abolished During Inflammation [frontiersin.org]

- 13. journals.physiology.org [journals.physiology.org]

- 14. Inflammation-induced TRPV4 channels exacerbate blood-brain barrier dysfunction in multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Probing Cellular Mechanisms with RN-1734: A Technical Guide for Researchers

An In-depth Examination of the Selective TRPV4 Antagonist in Exploratory Studies

For researchers and scientists engaged in drug development and cellular signaling pathway analysis, the selective Transient Receptor Potential Vanilloid 4 (TRPV4) antagonist, RN-1734, presents a valuable tool for investigating a range of physiological and pathological processes. This technical guide provides a comprehensive overview of this compound, including its pharmacological data, detailed experimental protocols from key studies, and visualizations of its mechanistic action.

Core Quantitative Data

This compound is a potent and selective inhibitor of the TRPV4 ion channel, a non-selective calcium-permeable cation channel involved in a variety of cellular functions. The following tables summarize the key quantitative data for this compound.

| Parameter | Species | Value | Reference |

| IC50 | Human (hTRPV4) | 2.3 µM | [1][2] |

| IC50 | Rat (rTRPV4) | 3.2 µM | [1][2] |